molecular formula C17H34N6O4 B12603558 Leu-Arg-Val CAS No. 896730-70-4

Leu-Arg-Val

Cat. No.: B12603558
CAS No.: 896730-70-4
M. Wt: 386.5 g/mol
InChI Key: DUBAVOVZNZKEQQ-AVGNSLFASA-N
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Description

Leucine-Arginine-Valine is a tripeptide composed of the amino acids leucine, arginine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine-Arginine-Valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (leucine) is attached to the resin.

    Deprotection: The protecting group on the amino group of leucine is removed.

    Coupling: The next amino acid (arginine) is activated and coupled to the deprotected amino group of leucine.

    Repetition: The deprotection and coupling steps are repeated for the third amino acid (valine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Leucine-Arginine-Valine may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required purity, yield, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

Leucine-Arginine-Valine can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Citrulline-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with various functional groups.

Scientific Research Applications

Leucine-Arginine-Valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Leucine-Arginine-Valine involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged sites, while leucine and valine contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Leucine-Lysine-Valine: Similar structure but with lysine instead of arginine.

    Leucine-Arginine-Isoleucine: Similar structure but with isoleucine instead of valine.

    Leucine-Arginine-Alanine: Similar structure but with alanine instead of valine.

Uniqueness

Leucine-Arginine-Valine is unique due to the presence of arginine, which provides distinct electrostatic properties and potential for specific interactions with biological targets. This makes it particularly useful in applications requiring precise modulation of protein functions.

Properties

CAS No.

896730-70-4

Molecular Formula

C17H34N6O4

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H34N6O4/c1-9(2)8-11(18)14(24)22-12(6-5-7-21-17(19)20)15(25)23-13(10(3)4)16(26)27/h9-13H,5-8,18H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1

InChI Key

DUBAVOVZNZKEQQ-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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